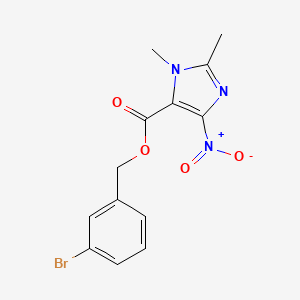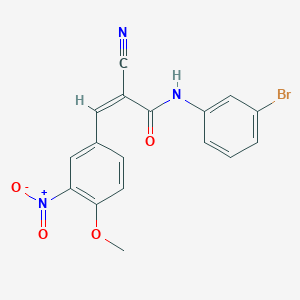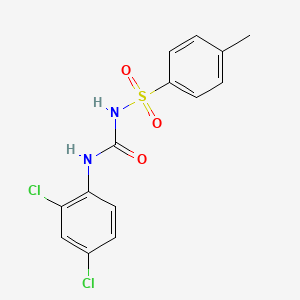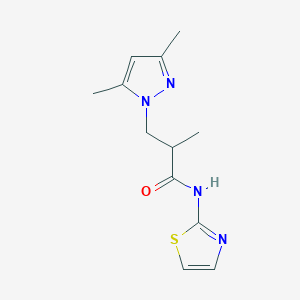
3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Bromobenzylation: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using bromobenzyl chloride and a suitable base.
Esterification: The carboxylate ester group can be formed through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles (amines, thiols), suitable bases.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Benzyl Derivatives: Formed by the reduction of the bromobenzyl group.
Substituted Imidazoles: Formed by nucleophilic substitution of the bromine atom.
科学的研究の応用
3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromobenzyl group can also participate in interactions with proteins and enzymes, modulating their activity and function.
類似化合物との比較
Similar Compounds
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Lacks the bromobenzyl group but shares similar structural features.
3-bromobenzyl 1H-imidazole-5-carboxylate: Lacks the nitro and dimethyl groups but contains the bromobenzyl and carboxylate ester groups.
Uniqueness
3-bromobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzyl group enhances its potential for nucleophilic substitution reactions, while the nitro group provides opportunities for reduction and subsequent biological interactions.
特性
IUPAC Name |
(3-bromophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUGVUMWHKTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethylphenyl)-4-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B5994198.png)

![6-[2-(4-methylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5994224.png)
![1-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5994230.png)
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5994249.png)
![ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate](/img/structure/B5994253.png)
![2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE](/img/structure/B5994255.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5994258.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B5994264.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5994269.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-phenyl-3-piperidinamine](/img/structure/B5994277.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5994288.png)

